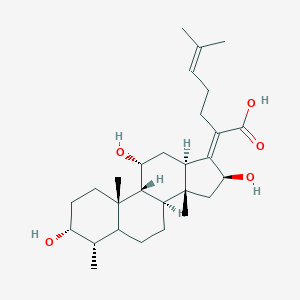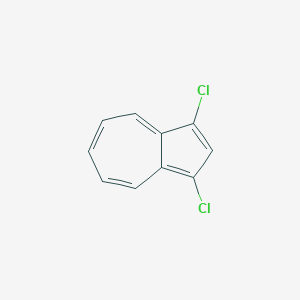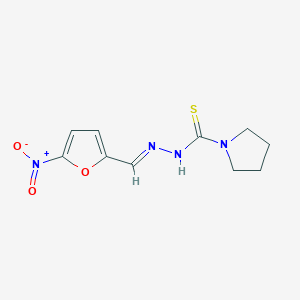
1-Pyrrolidinecarbothioic acid, (5-nitrofurfurylidene)hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Pyrrolidinecarbothioic acid, (5-nitrofurfurylidene)hydrazide is a compound that has been extensively studied in the field of medicinal chemistry due to its potential application in various therapeutic areas. The compound is also known as nitrofurazone hydrazone and has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of 1-Pyrrolidinecarbothioic acid, (5-nitrofurfurylidene)hydrazide is not fully understood. However, it has been reported to inhibit the growth of various microorganisms by interfering with the synthesis of DNA, RNA, and proteins. The compound has also been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Efectos Bioquímicos Y Fisiológicos
1-Pyrrolidinecarbothioic acid, (5-nitrofurfurylidene)hydrazide has been reported to possess various biochemical and physiological effects. The compound has been reported to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It has also been reported to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). The compound has also been reported to reduce the levels of blood glucose and improve insulin sensitivity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Pyrrolidinecarbothioic acid, (5-nitrofurfurylidene)hydrazide has various advantages and limitations for lab experiments. The compound is easy to synthesize and has been extensively studied for its potential application in various therapeutic areas. However, the compound has poor solubility in water, which limits its application in aqueous systems. The compound is also sensitive to light and heat, which can lead to degradation.
Direcciones Futuras
1-Pyrrolidinecarbothioic acid, (5-nitrofurfurylidene)hydrazide has various future directions for research. The compound can be further studied for its potential application in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and diabetes. The compound can also be modified to improve its solubility and stability. The compound can also be studied for its potential application in the development of new antimicrobial and anticancer agents.
Conclusion:
In conclusion, 1-Pyrrolidinecarbothioic acid, (5-nitrofurfurylidene)hydrazide is a compound that has been extensively studied for its potential application in various therapeutic areas. The compound has been synthesized using different methods and has various biochemical and physiological effects. The compound has advantages and limitations for lab experiments and has various future directions for research. Further studies are required to fully understand the mechanism of action and potential application of 1-Pyrrolidinecarbothioic acid, (5-nitrofurfurylidene)hydrazide.
Métodos De Síntesis
1-Pyrrolidinecarbothioic acid, (5-nitrofurfurylidene)hydrazide can be synthesized using different methods. The most common method involves the reaction of 5-nitro-2-furaldehyde and thiosemicarbazide in the presence of pyrrolidine-2-carboxylic acid. The reaction leads to the formation of the desired compound as a yellow solid.
Aplicaciones Científicas De Investigación
1-Pyrrolidinecarbothioic acid, (5-nitrofurfurylidene)hydrazide has been extensively studied for its potential application in various therapeutic areas. The compound has been reported to possess antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. It has also been studied for its potential application in the treatment of Alzheimer's disease, Parkinson's disease, and diabetes.
Propiedades
Número CAS |
14052-77-8 |
|---|---|
Nombre del producto |
1-Pyrrolidinecarbothioic acid, (5-nitrofurfurylidene)hydrazide |
Fórmula molecular |
C10H12N4O3S |
Peso molecular |
268.29 g/mol |
Nombre IUPAC |
N-[(E)-(5-nitrofuran-2-yl)methylideneamino]pyrrolidine-1-carbothioamide |
InChI |
InChI=1S/C10H12N4O3S/c15-14(16)9-4-3-8(17-9)7-11-12-10(18)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2,(H,12,18)/b11-7+ |
Clave InChI |
ZUVCLMKNLFBPAE-YRNVUSSQSA-N |
SMILES isomérico |
C1CCN(C1)C(=S)N/N=C/C2=CC=C(O2)[N+](=O)[O-] |
SMILES |
C1CCN(C1)C(=S)NN=CC2=CC=C(O2)[N+](=O)[O-] |
SMILES canónico |
C1CCN(C1)C(=S)NN=CC2=CC=C(O2)[N+](=O)[O-] |
Otros números CAS |
14052-77-8 |
Sinónimos |
1-(5-Nitrofurfurylidene)-2-(1-pyrrolidinylcarbonothioyl)hydrazine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



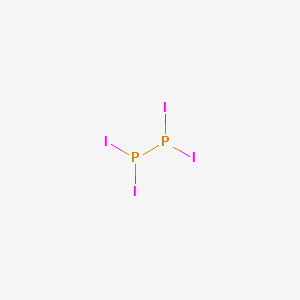
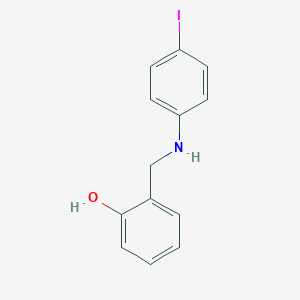
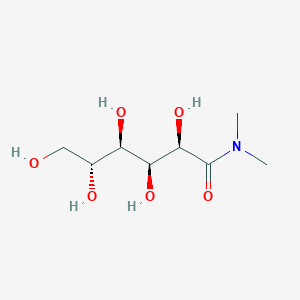
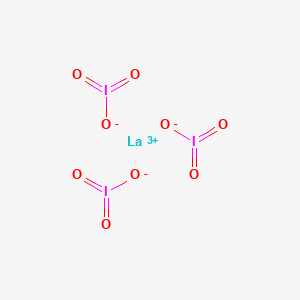
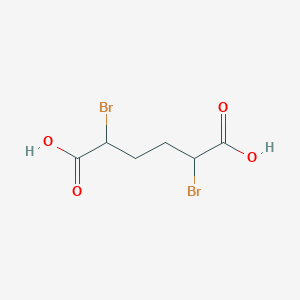
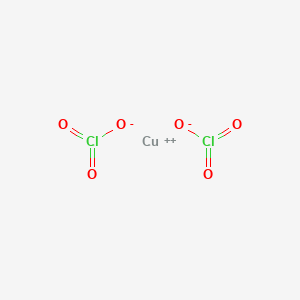
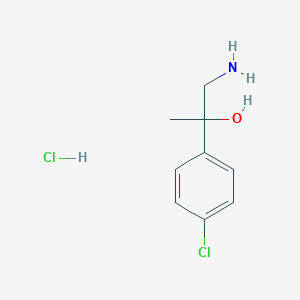
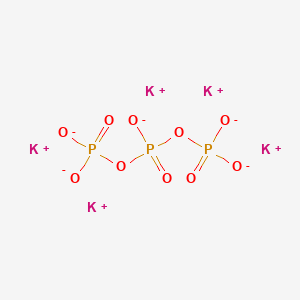
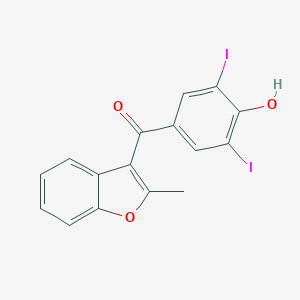
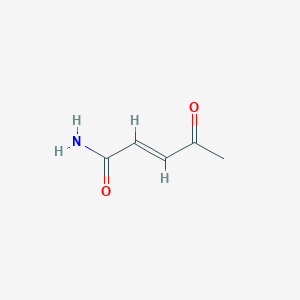
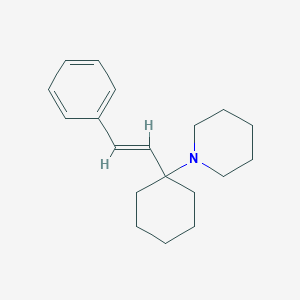
![2,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B84587.png)
